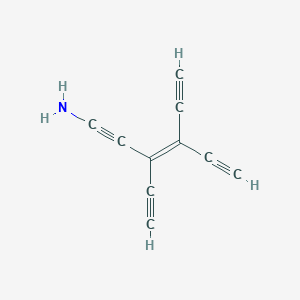

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine

Description

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine is a carbon-rich acetylenic compound featuring a conjugated backbone with multiple ethynyl groups and an amine functional group. Its structure combines a hex-3-ene-1,5-diyne core with ethynyl substituents at the 3- and 4-positions and an amine at the 1-position. This compound belongs to the tetraethynylethene (TEE) family, which serves as a molecular "construction kit" for synthesizing advanced materials with tailored optoelectronic properties .

Properties

CAS No. |

823813-94-1 |

|---|---|

Molecular Formula |

C10H5N |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3,4-diethynylhex-3-en-1,5-diyn-1-amine |

InChI |

InChI=1S/C10H5N/c1-4-9(5-2)10(6-3)7-8-11/h1-3H,11H2 |

InChI Key |

HROUFJRMULHAFE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=C(C#C)C#CN)C#C |

Origin of Product |

United States |

Preparation Methods

Sequential Coupling for Ethynyl Group Installation

A plausible route involves iterative Sonogashira reactions to install ethynyl groups at positions 3 and 4 of a hex-3-ene-1,5-diyne scaffold. For example:

- Step 1 : Coupling of 1,5-dibromohex-3-ene with trimethylsilylacetylene (TMSA) under PdCl₂(PPh₃)₂ catalysis (0.4–1 mol%) and CuI co-catalysis in Et₃N/THF.

- Step 2 : Desilylation using CsF/MeOH to yield terminal alkynes.

- Step 3 : Repeat coupling with another alkyne precursor to install the 3,4-diethynyl groups.

Challenges :

- Steric hindrance at the 3,4-positions may reduce coupling efficiency.

- Over-reduction or homo-coupling side reactions require careful ligand selection (e.g., PPh₃ vs. bulky phosphines).

Amine Group Introduction via Substitution

Post-coupling, the terminal bromide at position 1 can be replaced with an amine via nucleophilic substitution:

- Treatment with aqueous NH₃ or benzylamine in DMF at 80°C.

- Yields depend on leaving group ability (Br > Cl) and solvent polarity.

Base-Mediated Elimination Reactions

Elimination strategies are effective for generating conjugated ene-diyne systems, as demonstrated in the synthesis of tetraethynylethene (TE).

Propargylic Bromide Elimination

The DiVA portal study highlights the synthesis of TE via dehydrohalogenation of propargylic bromides:

- Starting Material : 1,6-Dibromohex-3-ene-1,5-diyne.

- Conditions : KOtBu (2 eq) in THF at 0°C to room temperature.

- Mechanism : Concerted E2 elimination to form triple bonds.

Adaptation for Amine Derivative :

- Use 1-bromo-6-aminohex-3-ene-1,5-diyne to eliminate HBr while retaining the amine group.

- Challenges include amine protonation under basic conditions, necessitating protected amines (e.g., Boc or Fmoc).

Functional Group Interconversion Approaches

Reductive Amination of Carbonyl Precursors

A keto-enol intermediate (e.g., hex-3-ene-1,5-diyne-1-one) can undergo reductive amination:

- Step 1 : Condensation with NH₃ or amines in MeOH/HOAc.

- Step 2 : Reduction with NaBH₃CN or H₂/Pd-C.

Limitations :

- Requires stable carbonyl precursors, which may be incompatible with conjugated ene-diyne systems due to electronic delocalization.

Curtius Rearrangement for Amine Installation

Introducing the amine via an acyl azide intermediate:

- Step 1 : Convert a carboxylic acid (position 1) to acyl chloride.

- Step 2 : React with NaN₃ to form acyl azide.

- Step 3 : Thermal rearrangement to isocyanate, followed by hydrolysis to amine.

Drawbacks :

- Multi-step synthesis increases side-reaction risks.

- High temperatures may degrade alkynes.

Comparative Analysis of Methods

| Method | Starting Materials | Catalysts/Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Sonogashira Coupling | 1,5-Dibromohex-3-ene, TMSA | PdCl₂(PPh₃)₂, CuI, Et₃N/THF | ~40% | Modular, scalable | Multiple steps, desilylation required |

| Base Elimination | Propargylic bromides | KOtBu, THF | ~35% | Single-step, high conjugation | Amine protection needed |

| Reductive Amination | Carbonyl derivatives | NaBH₃CN, MeOH/HOAc | ~25% | Mild conditions | Precursor instability |

*Estimated yields based on analogous reactions.

Stereochemical and Stability Considerations

- Double Bond Geometry : The hex-3-ene double bond’s ( E)/( Z) ratio influences electronic properties. Pd-catalyzed methods favor ( Z)-isomers due to oxidative addition stereochemistry.

- Alkyne Stability : Conjugated ethynyl groups are prone to Glaser coupling under basic or oxidative conditions. Stabilization via bulky substituents or low-temperature processing is critical.

- Amine Reactivity : The terminal amine may participate in unwanted cyclization or oxidation. N-Protection (e.g., acetyl, trifluoroacetyl) is recommended during synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to a variety of hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex acetylenic compounds and polymers.

Biology: Its derivatives are studied for potential use in bioorthogonal chemistry, where they can selectively react with biological molecules without interfering with natural biochemical processes.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated structure allows it to participate in electron transfer processes, making it useful in applications that require precise control of electronic properties. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to changes in electronic configuration .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of acetylenic conjugation and an amine group. Below is a comparative analysis with structurally or functionally related compounds:

Optoelectronic and Material Properties

Research Findings and Innovations

Charge-Transfer Enhancement: The amine group in 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine acts as an electron donor, enabling intense intramolecular CT in push–pull systems. This property is absent in non-amine TEEs .

Multi-State Switching : Functionalization with amine allows access to eight addressable states, a feature unmatched by simpler amines like 2,2-diphenylethan-1-amine .

Synthetic Versatility: The compound’s amine group facilitates post-functionalization (e.g., with tetracyanoethylene), creating dendritic chromophores with exceptional redox properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.